molecular formula C3H4N2NaO B8365088 Sodium acetylcyanamide

Sodium acetylcyanamide

Cat. No. B8365088
M. Wt: 107.07 g/mol
InChI Key: ZALAYWWBSLYBHF-UHFFFAOYSA-N
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Patent
US04550203

Procedure details

31.8 g (0.30 mol) of sodium acetylcyanamide are dissolved in 75 ml of dimethylformamide at 100° C., and 36.9 g (0.30 mol) of isopropyl bromide are added dropwise in the course of 11/2 hours. The mixture is allowed to afterreact at 100° C. for 3 hours, and then 200 ml of acetone are added and the NaBr which has precipitated is filtered off with suction (28.2 g=0.27 mol). The acetone is then removed on a rotary evaporator and the residue is distilled under a waterpump vacuum in order to isolate all the distillable constituents. Fractional distillation of this distillate over a spinning bank column give 14.3 g (37.8% of theory) of a product of boiling point 107° C./90 mbar which, according to gas chromatography, is a single product.
Quantity
31.8 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
36.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]#[N:6])(=[O:3])[CH3:2].[Na].[CH:8](Br)([CH3:10])[CH3:9].CC(C)=O>CN(C)C=O>[CH:8]([N:4]([C:5]#[N:6])[C:1](=[O:3])[CH3:2])([CH3:10])[CH3:9] |f:0.1,^1:6|

Inputs

Step One
Name
Quantity
31.8 g
Type
reactant
Smiles
C(C)(=O)NC#N.[Na]
Name
Quantity
75 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
36.9 g
Type
reactant
Smiles
C(C)(C)Br
Name
11
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the NaBr which has precipitated
FILTRATION
Type
FILTRATION
Details
is filtered off with suction (28.2 g=0.27 mol)
CUSTOM
Type
CUSTOM
Details
The acetone is then removed on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled under a waterpump vacuum in order
CUSTOM
Type
CUSTOM
Details
to isolate all the distillable constituents
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation of this distillate over a spinning bank column
CUSTOM
Type
CUSTOM
Details
give 14.3 g (37.8% of theory) of a product of boiling point 107° C./90 mbar which

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C)(C)N(C(C)=O)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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